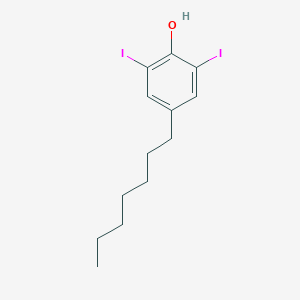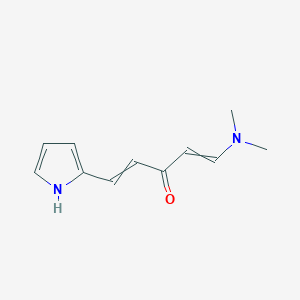
1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one is an organic compound that features a dimethylamino group and a pyrrole ring. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with a dimethylamino-substituted diene under specific conditions. The reaction typically requires a catalyst and may be carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an amine.
Scientific Research Applications
1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)pent-1-en-3-one
- 1-(Dimethylamino)-5-(1H-pyrrol-2-yl)pent-1,4-dien-3-ol
Uniqueness
1-(Dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
112424-34-7 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(dimethylamino)-5-(1H-pyrrol-2-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C11H14N2O/c1-13(2)9-7-11(14)6-5-10-4-3-8-12-10/h3-9,12H,1-2H3 |
InChI Key |
TWSQLIXLOQUBFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
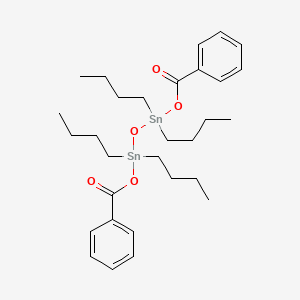

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)


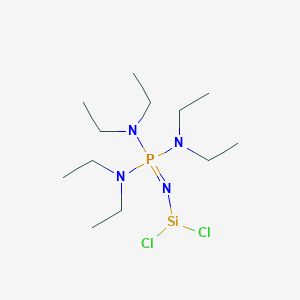

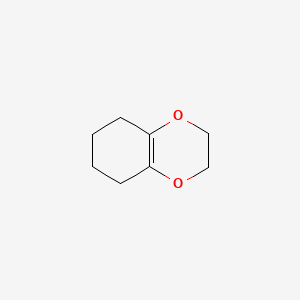
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)

![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
